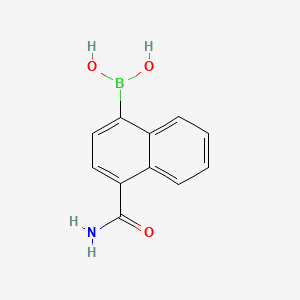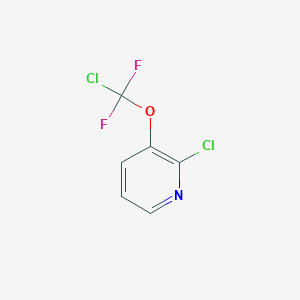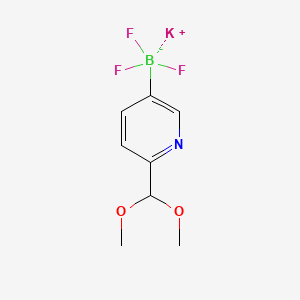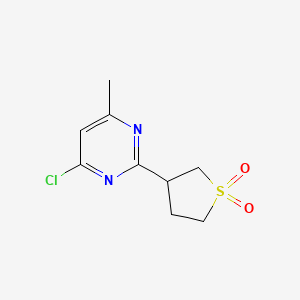
tert-butyl 3-iodo-1-methyl-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-iodo-1-methyl-1H-pyrazole-5-carboxylate: is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a tert-butyl ester group, an iodine atom, and a methyl group attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-iodo-1-methyl-1H-pyrazole-5-carboxylate typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 3-iodo-1-methyl-1H-pyrazole-5-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in tert-butyl 3-iodo-1-methyl-1H-pyrazole-5-carboxylate can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The pyrazole ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Scientific Research Applications
Chemistry: tert-Butyl 3-iodo-1-methyl-1H-pyrazole-5-carboxylate is used as a building block in organic synthesis.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. Pyrazole derivatives have shown activity against various biological targets, including enzymes and receptors, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its reactivity and stability make it suitable for various applications .
Mechanism of Action
The mechanism of action of tert-butyl 3-iodo-1-methyl-1H-pyrazole-5-carboxylate depends on its interaction with specific molecular targets. The iodine atom and the pyrazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
3-iodo-1-methyl-1H-pyrazole-5-carboxylic acid: Lacks the tert-butyl ester group, making it more polar and less lipophilic.
tert-Butyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate: Contains a chlorine atom instead of iodine, affecting its reactivity and biological activity.
tert-Butyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate: Contains a bromine atom, which has different steric and electronic effects compared to iodine.
Uniqueness: tert-Butyl 3-iodo-1-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties. The tert-butyl ester group also enhances its lipophilicity, making it more suitable for certain applications .
Properties
Molecular Formula |
C9H13IN2O2 |
|---|---|
Molecular Weight |
308.12 g/mol |
IUPAC Name |
tert-butyl 5-iodo-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C9H13IN2O2/c1-9(2,3)14-8(13)6-5-7(10)11-12(6)4/h5H,1-4H3 |
InChI Key |
SUNMZMMTUUAFLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NN1C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13459137.png)

![5-chloro-3-cyclopropyl-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13459155.png)
![(5R)-5-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13459156.png)
acetic acid](/img/structure/B13459172.png)
![1-{10,13-Dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}methanamine dihydrochloride](/img/structure/B13459177.png)




![Benzo[d]oxazol-4-ylboronic acid](/img/structure/B13459195.png)


